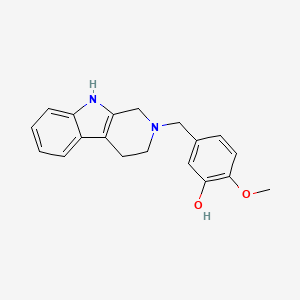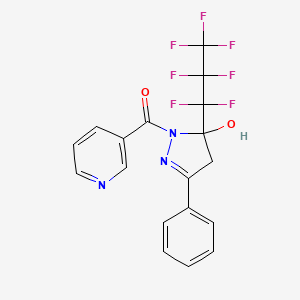![molecular formula C8H12F6N2O B5027913 N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)
N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea, also known as A77 1726, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations. In
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea 1726 involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the production of pyrimidine nucleotides, which are essential for the proliferation of activated lymphocytes. By inhibiting the proliferation of lymphocytes, this compound 1726 has the potential to reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound 1726 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of dihydroorotate dehydrogenase, the compound has been shown to have anti-inflammatory properties. This compound 1726 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. The compound has also been shown to inhibit the production of reactive oxygen species, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea 1726 has several advantages for lab experiments. The compound is commercially available and has a well-established synthesis method. This compound 1726 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound 1726 in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent levels in cell culture or animal models. Additionally, this compound 1726 has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea 1726. One area of research is the development of more stable analogs of the compound. These analogs could have longer half-lives and fewer off-target effects, making them more suitable for use in lab experiments and potential therapeutic applications. Another area of research is the investigation of the compound's potential in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, there is also the potential for the use of this compound 1726 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea 1726 involves a multi-step process that begins with the reaction of sec-butylamine with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol to form the corresponding carbamate. This intermediate is then reacted with phosgene to produce the final product, this compound 1726. The synthesis of this compound 1726 is a well-established process, and the compound is commercially available from several chemical suppliers.
Scientific Research Applications
N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea 1726 has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in the production of pyrimidine nucleotides, which are essential for the proliferation of activated lymphocytes. By inhibiting the proliferation of lymphocytes, this compound 1726 has the potential to reduce the inflammation associated with autoimmune diseases.
properties
IUPAC Name |
1-butan-2-yl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O/c1-3-4(2)15-6(17)16-5(7(9,10)11)8(12,13)14/h4-5H,3H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIZFIRKGFFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)
![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5027894.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5027906.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)
